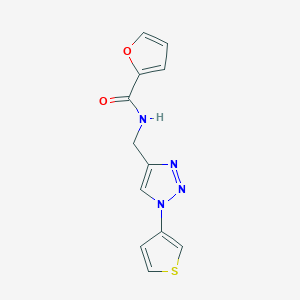

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

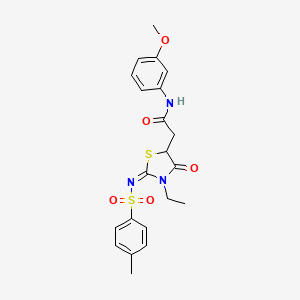

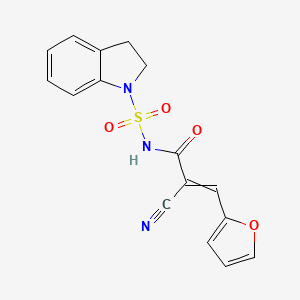

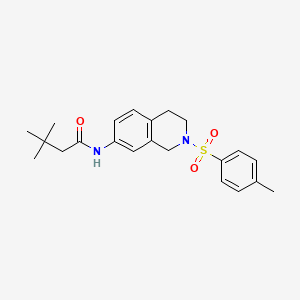

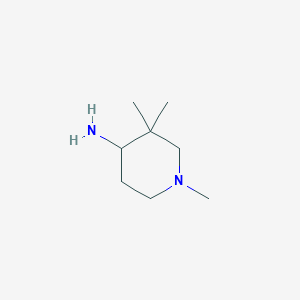

“N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups, including a thiophene, a 1,2,3-triazole, and a furan-2-carboxamide .

Molecular Structure Analysis

The compound contains a thiophene ring, a 1,2,3-triazole ring, and a furan ring. These rings are common in many organic compounds and have unique chemical properties .Scientific Research Applications

Antimicrobial Activity

Compounds containing thiophene nuclei have been shown to exhibit inhibitory effects against various organisms such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. These compounds are often explored for their potential as new antimicrobial agents due to their effectiveness .

Anti-inflammatory Agents

Some thiophene derivatives act as anti-inflammatory agents. They are investigated for their potential to treat inflammatory conditions and are valued for their therapeutic importance in various diseases .

Serotonin Antagonists

Derivatives of thiophene have been used as serotonin antagonists and are studied for their potential in treating neurological disorders such as Alzheimer’s disease .

Anticancer Activity

Indole derivatives, which share some structural similarities with thiophene compounds, possess anticancer activities. They are researched for their ability to inhibit the growth of cancer cells and are tested against various cancer cell lines .

Antiviral and Anti-HIV Properties

Compounds with indole structures have shown antiviral and anti-HIV properties. They are part of ongoing research to develop new treatments for viral infections, including HIV .

Antioxidant Properties

The antioxidant properties of indole derivatives make them candidates for research into treatments for oxidative stress-related diseases .

Antidiabetic Activity

Research into indole derivatives also includes their potential use in managing diabetes due to their antidiabetic activities .

Antimalarial Activity

Indole compounds are also studied for their antimalarial activities, which could lead to new therapies for malaria treatment .

These fields represent a broad spectrum of scientific research where compounds with thiophene and triazole components are applied. It’s important to note that the specific applications for “N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}furan-2-carboxamide” would require more detailed research and may involve specialized databases or publications that are not readily accessible through a general web search.

Therapeutic importance of synthetic thiophene - BMC Chemistry A brief review of the biological potential of indole derivatives

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as naphtho[1,2-b]furan-2-carboxamide derivatives have been reported to act as antagonists for the melanin concentrating hormone receptor 1 (mch-r1) . MCH-R1 plays a crucial role in energy homeostasis and is involved in the regulation of feeding behavior and energy expenditure .

Mode of Action

It can be inferred that, like other receptor antagonists, it likely binds to its target receptor and blocks its activation, thereby inhibiting the downstream effects of the receptor’s activation .

Biochemical Pathways

Given its potential role as an mch-r1 antagonist, it may influence pathways related to energy homeostasis, feeding behavior, and possibly obesity .

Result of Action

As a potential mch-r1 antagonist, it might reduce the activation of mch-r1, thereby potentially influencing energy homeostasis and feeding behavior .

properties

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-12(11-2-1-4-18-11)13-6-9-7-16(15-14-9)10-3-5-19-8-10/h1-5,7-8H,6H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVZHSGPVIZQFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-isopentyl-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2958224.png)

![3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide](/img/structure/B2958227.png)

![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-ynamide](/img/structure/B2958231.png)

![6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2958233.png)

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2958236.png)

![8-(Cyclohexylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2958237.png)